molecular formula C11H15BrSZn B14875519 4-n-PentylthiophenylZinc bromide

4-n-PentylthiophenylZinc bromide

Cat. No.: B14875519
M. Wt: 324.6 g/mol
InChI Key: LEZGUZWZVNQTRP-UHFFFAOYSA-M
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Description

4-n-PentylthiophenylZinc bromide is an organozinc compound with the molecular formula C11H15BrSZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-n-PentylthiophenylZinc bromide can be synthesized through the reaction of 4-n-pentylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

4-n-Pentylthiophenyl bromide+Zn4-n-PentylthiophenylZinc bromide\text{4-n-Pentylthiophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-n-Pentylthiophenyl bromide+Zn→4-n-PentylthiophenylZinc bromide

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are often used to ensure consistent product quality and yield. The use of automated systems and precise control of reaction conditions are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-n-PentylthiophenylZinc bromide undergoes various types of reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form thiols or other reduced sulfur compounds.

    Substitution: It participates in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thiophenyl derivatives.

Scientific Research Applications

4-n-PentylthiophenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: It is used in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-n-PentylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include:

    Transmetalation: Transfer of the organozinc group to a metal catalyst.

    Oxidative Addition: Insertion of the metal catalyst into a carbon-halogen bond.

    Reductive Elimination: Formation of the final carbon-carbon bond and regeneration of the metal catalyst.

Comparison with Similar Compounds

Similar Compounds

    PhenylZinc bromide: Similar structure but lacks the pentyl group.

    ThiophenylZinc bromide: Similar structure but lacks the pentyl group.

    4-n-ButylthiophenylZinc bromide: Similar structure but with a butyl group instead of a pentyl group.

Uniqueness

4-n-PentylthiophenylZinc bromide is unique due to the presence of the pentyl group, which can influence its reactivity and the properties of the final products. The pentyl group can provide steric hindrance and electronic effects that are not present in similar compounds, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C11H15BrSZn

Molecular Weight

324.6 g/mol

IUPAC Name

bromozinc(1+);pentylsulfanylbenzene

InChI

InChI=1S/C11H15S.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h5-6,8-9H,2-3,7,10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

LEZGUZWZVNQTRP-UHFFFAOYSA-M

Canonical SMILES

CCCCCSC1=CC=[C-]C=C1.[Zn+]Br

Origin of Product

United States

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